

Navigating the Nuances of Olesoxime: A Technical Guide to Interpreting Clinical Trial Outcomes

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Compound of Interest

Compound Name: Olesoxime

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Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the conflicting clinical trial results of **Olesoxime** in Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA).

Frequently Asked Questions (FAQs)

Q1: What is **Olesoxime** and what is its proposed mechanism of action?

Olesoxime (TRO19622) is a cholesterol-like compound developed as a potential neuroprotective agent.^[1] Its primary proposed mechanism of action is the modulation of the mitochondrial permeability transition pore (mPTP).^{[2][3][4]} By interacting with proteins of the outer mitochondrial membrane, **Olesoxime** is thought to prevent the opening of the mPTP, thereby reducing mitochondrial dysfunction, oxidative stress, and subsequent apoptotic cell death of neurons.^{[5][6]} Preclinical studies suggested that **Olesoxime** promotes the function and survival of neurons under stress conditions relevant to neurodegenerative diseases.^{[5][7]}

Q2: Why were the clinical trial results for **Olesoxime** in ALS and SMA considered conflicting?

The clinical trial outcomes for **Olesoxime** were conflicting because the promising preclinical data and initial trial signals did not translate into statistically significant clinical benefits in later-

stage or long-term studies.

- In Amyotrophic Lateral Sclerosis (ALS), the Phase III trial did not demonstrate a significant increase in survival for patients treated with **Olesoxime** compared to placebo.[\[2\]](#)[\[8\]](#) While a slight positive trend on functional scales was observed at an interim time point, this effect was not sustained.[\[2\]](#)[\[9\]](#)
- In Spinal Muscular Atrophy (SMA), a Phase II trial initially suggested that **Olesoxime** might maintain motor function over a 24-month period, although it did not meet its primary endpoint.[\[10\]](#)[\[11\]](#) However, a subsequent long-term, open-label extension study (OLEOS) revealed that motor function declined after 12 to 18 months of treatment, leading to the discontinuation of the drug's development for SMA.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Q3: What were the key quantitative outcomes of the **Olesoxime** clinical trials?

The following tables summarize the key quantitative data from the pivotal clinical trials of **Olesoxime** in ALS and SMA.

Data Presentation: Summary of Clinical Trial Results

Table 1: **Olesoxime** Phase III Trial in Amyotrophic Lateral Sclerosis (ALS)

Parameter	Olesoxime + Riluzole (n=259)	Placebo + Riluzole (n=253)	p-value	Citation(s)
Primary Endpoint: Survival at 18 months	69.4%	67.5%	0.71	[9]
Secondary Endpoint: Change in ALSFRS-R score at 9 months	Showed a small, non-significant positive trend	-	-	[2][9]
Secondary Endpoint: Change in ALSFRS-R score at 18 months	No significant difference	No significant difference	-	[9]

Table 2: **Olesoxime** Phase II/III Trial in Spinal Muscular Atrophy (SMA)

Parameter	Olesoxime (n=108)	Placebo (n=57)	p-value	Citation(s)
Primary Endpoint: Change in MFM D1+D2 from baseline to 24 months	+0.18	-1.82	0.0676	[10]
Secondary Endpoints	Suggested maintenance of motor function	Showed a decline in motor function	-	[10][11]

Table 3: OLEOS (Open-Label Extension) Study in SMA

Parameter	Outcome	Citation(s)
Long-term Efficacy	Motor function scores were stable for the first 52 weeks but declined thereafter. The greatest decline was observed in patients ≤ 15 years old and those with Type 2 SMA.	[13][14]
Conclusion	The study did not support a significant long-term benefit of Olesoxime in patients with SMA.	[13][15]

Troubleshooting Guides: Interpreting Experimental Discrepancies

Issue: Discrepancy between preclinical efficacy and clinical trial failures.

Possible Causes and Explanations:

- **Disease Model Limitations:** The animal models used in preclinical studies, such as the SOD1 G93A mouse model for ALS, may not fully recapitulate the complex pathology of the human disease.[2][16] This can lead to an overestimation of a drug's potential efficacy.
- **Disease Stage at Intervention:** In the ALS trial, it was hypothesized that by the time of diagnosis and treatment initiation, the disease process was already too advanced for **Olesoxime** to exert a detectable benefit over the standard of care, riluzole.[2][8]
- **Pharmacokinetics and Pharmacodynamics (PK/PD):** While **Olesoxime** was generally well-tolerated, the optimal dosage and exposure required for a sustained therapeutic effect in humans may not have been achieved or maintained.[3][12]
- **Complexity of Neurodegeneration:** The targeted mechanism, while relevant, may not be the sole or primary driver of disease progression in all patients. Neurodegenerative diseases are often multifactorial.

Experimental Protocols

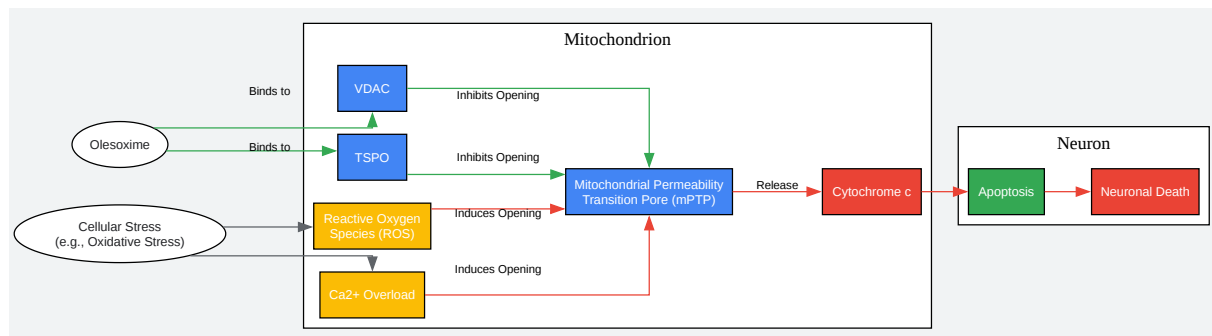
Protocol 1: Phase III Clinical Trial of **Olesoxime** in ALS

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[\[2\]](#)[\[9\]](#)
- Participants: 512 patients with probable or definite ALS, receiving a stable dose of riluzole.[\[2\]](#)[\[9\]](#)
- Intervention: **Olesoxime** (330 mg/day, oral) or matching placebo.[\[2\]](#)[\[9\]](#)
- Duration: 18 months.[\[2\]](#)[\[9\]](#)
- Primary Outcome Measure: Survival at 18 months.[\[9\]](#)
- Secondary Outcome Measures: Change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score, slow vital capacity (SVC), and manual muscle testing.[\[9\]](#)

Protocol 2: Phase II/III Clinical Trial of **Olesoxime** in SMA

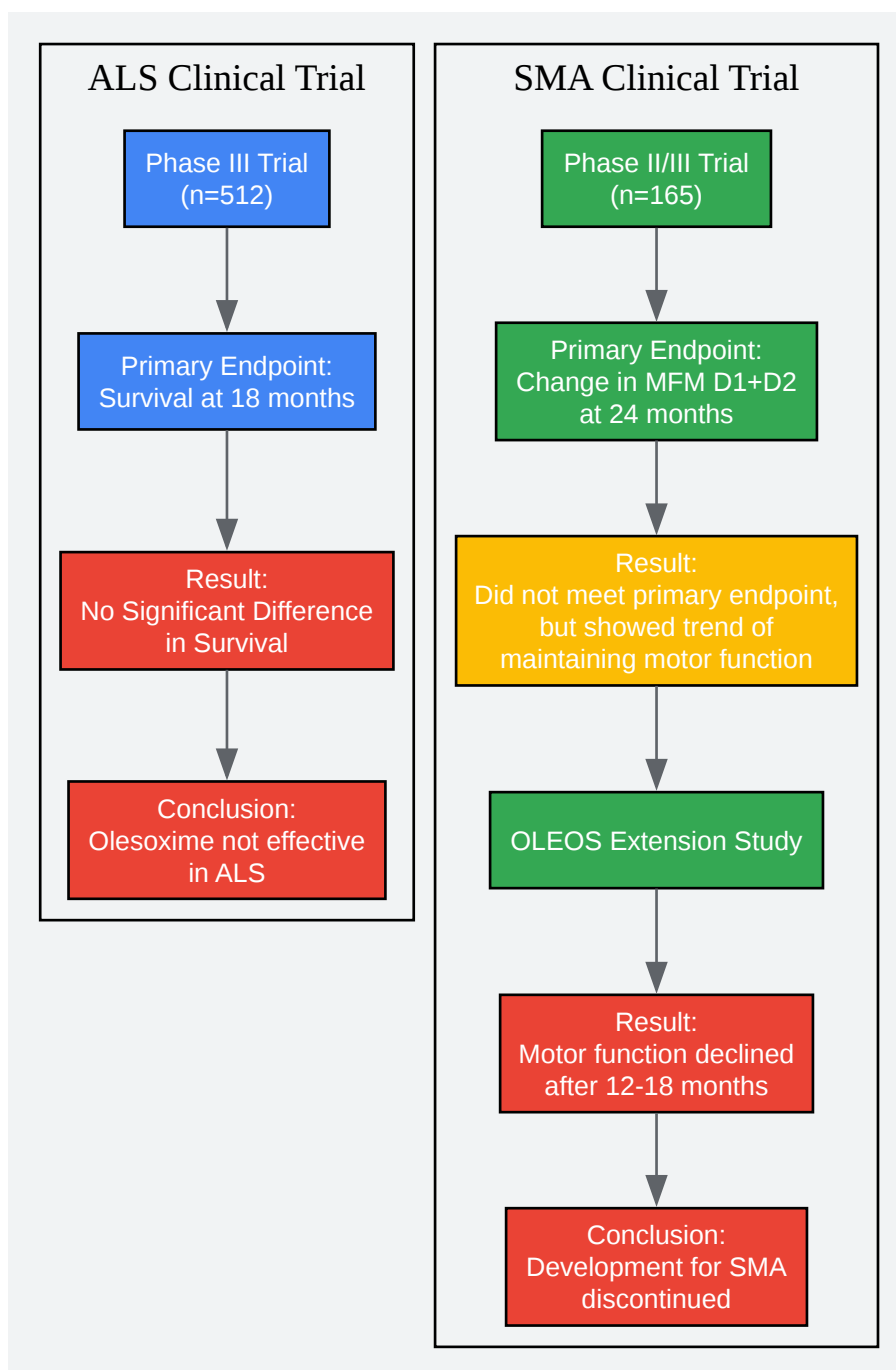
- Study Design: A randomized, double-blind, placebo-controlled study.[\[7\]](#)[\[10\]](#)
- Participants: 165 patients with Type 2 or non-ambulatory Type 3 SMA, aged 3-25 years.[\[10\]](#)[\[11\]](#)
- Intervention: **Olesoxime** (10 mg/kg/day, oral liquid suspension) or matching placebo.[\[10\]](#)[\[17\]](#)
- Duration: 24 months.[\[10\]](#)
- Primary Outcome Measure: Change from baseline in the Motor Function Measure (MFM) domains D1 and D2.[\[10\]](#)[\[17\]](#)
- Secondary Outcome Measures: Hammersmith Functional Motor Scale for SMA, pulmonary function, and quality of life measures.[\[7\]](#)

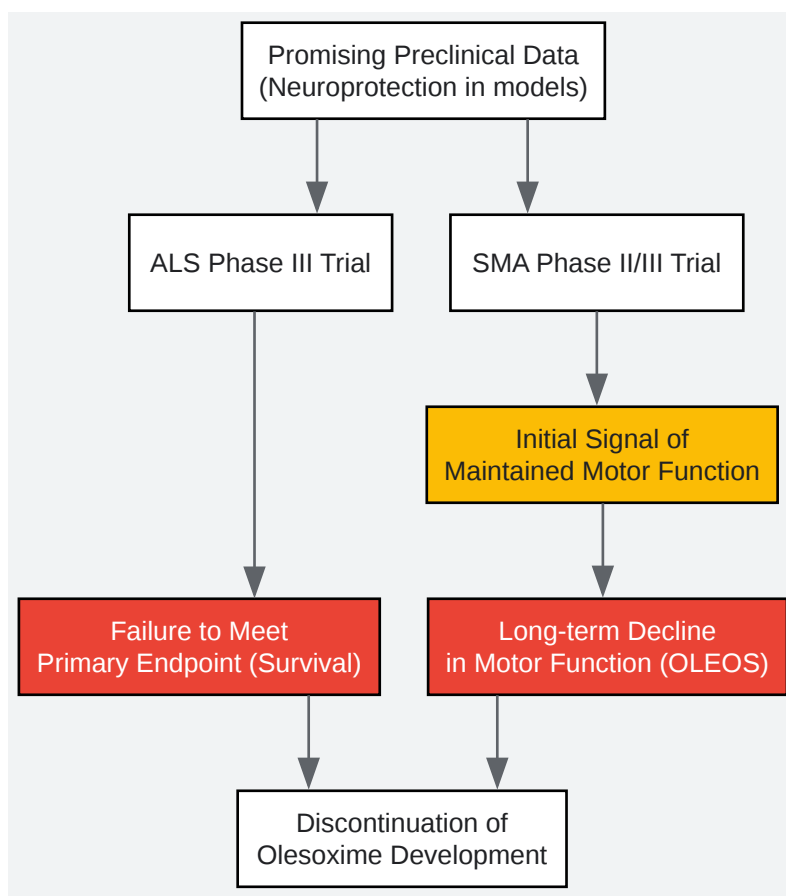
Mandatory Visualizations



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Caption: Proposed mechanism of **Olesoxime** in preventing mitochondrial-mediated apoptosis.





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